molecular formula C19H19NO4 B2522769 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide CAS No. 923735-65-3

2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide

Cat. No.: B2522769
CAS No.: 923735-65-3
M. Wt: 325.364
InChI Key: UDUZNGHLDLVZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide, also known as FOPBAA, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide in lab experiments is its high purity and high yield synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, particularly cancer. Another direction is the study of its mechanism of action, which could lead to the development of new drugs targeting COX-2 and PKC. Additionally, the development of new synthesis methods for this compound could improve its accessibility for scientific research.

Synthesis Methods

The synthesis of 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide involves the reaction of 2-formylphenol with 3-oxo-1-phenylbutan-2-ylamine in the presence of acetic anhydride. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been reported in several research articles and has been shown to yield high purity and high yield of this compound.

Scientific Research Applications

2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been used as a tool in various biochemical and physiological studies, such as the study of protein-protein interactions, enzyme activity, and cell signaling pathways.

Properties

IUPAC Name

2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-14(22)17(11-15-7-3-2-4-8-15)20-19(23)13-24-18-10-6-5-9-16(18)12-21/h2-10,12,17H,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUZNGHLDLVZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)NC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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